1,6-Naphthyridine-2-carboxylic acid
Overview
Description
1,6-Naphthyridine-2-carboxylic acid is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which is characterized by a fused-ring system resulting from the fusion of two pyridine rings through two adjacent carbon atoms.
Mechanism of Action
Target of Action
It’s known that naphthyridines have a broad spectrum of biological applications . They are used in diagnostics, in the treatment of several human diseases, in agriculture, in industrial endeavors, and in photophysical applications .
Mode of Action
Naphthyridines are known to exhibit a variety of pharmacological activities such as anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Biochemical Pathways
Naphthyridines are known to inhibit 3-phosphoinositide-dependent kinase-1, topoisomerase i, and exhibit dna-intercalating properties .
Pharmacokinetics
The molecular docking and in silico pharmacokinetic predictions provide a detailed understanding for utilizing the dibenzo [b,h] [1,6]naphthyridine scaffold in future drug discovery and development of pdk1 inhibitors .
Result of Action
Naphthyridines are known to exhibit cytotoxicity against cancer cells .
Biochemical Analysis
Biochemical Properties
1,6-Naphthyridine-2-carboxylic acid interacts with various enzymes and proteins, contributing to its diverse biochemical roles. For instance, it has been identified as a novel scaffold for the inhibition of c-Met kinase, a key player in cancer activity . The specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been shown to exhibit anticancer activity on different cancer cell lines . Its influence on cell function includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to inhibit c-Met kinase, which is involved in cancer activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Naphthyridine-2-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the formation of the second pyridine ring and subsequent decarboxylation can be achieved by prolonged refluxing in concentrated hydrobromic acid . Another method involves the condensation of primary aromatic amines with β-ketoesters, followed by cyclization and decarboxylation .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,6-Naphthyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert nitro groups to amines or reduce carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .
Scientific Research Applications
1,6-Naphthyridine-2-carboxylic acid has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,6-naphthyridine-2-carboxylic acid include other naphthyridine derivatives, such as 1,5-naphthyridine and 1,8-naphthyridine . These compounds share the fused-ring system but differ in the position of the nitrogen atoms.
Uniqueness
Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and other fields .
Biological Activity
1,6-Naphthyridine-2-carboxylic acid is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and industry.
Overview of Biological Activities
This compound exhibits a variety of biological activities, including:
- Antimicrobial Activity : Effective against various bacterial strains.
- Anti-inflammatory Properties : Demonstrates potential in reducing inflammation.
- Antioxidant Effects : Capable of scavenging free radicals.
- Anticancer Activity : Shows cytotoxic effects against several cancer cell lines.
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Antimicrobial | Inhibits growth of bacteria | |
Anti-inflammatory | Reduces inflammatory markers | |
Antioxidant | Scavenges free radicals | |
Anticancer | Induces apoptosis in cancer cells |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : It inhibits key enzymes such as c-Met kinase and topoisomerase I, which are crucial in cancer progression and DNA replication respectively .
- DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes.
- Metal Ion Sequestration : It has been shown to sequester divalent metal ions, which may contribute to its antimicrobial and anticancer effects .
Case Study 1: Anticancer Properties
A study investigated the effects of this compound on various cancer cell lines. The compound exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism was attributed to apoptosis induction through the activation of caspase pathways .
Case Study 2: Antimicrobial Efficacy
Research demonstrated that this compound showed potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics, indicating its potential as a novel antimicrobial agent .
Pharmacokinetics and Toxicology
Pharmacokinetic studies reveal that this compound has favorable absorption characteristics with moderate bioavailability. However, toxicity assessments indicate that high concentrations may lead to cytotoxic effects in non-target cells. Further studies are necessary to optimize dosing regimens for therapeutic applications .
Table 2: Comparison with Similar Naphthyridine Derivatives
Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |
---|---|---|---|
1,5-Naphthyridine | Moderate | Low | Fewer biological targets |
1,8-Naphthyridine | Low | Moderate | Less effective against cancer |
This compound | High | High | Broad spectrum of activity |
Properties
IUPAC Name |
1,6-naphthyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)8-2-1-6-5-10-4-3-7(6)11-8/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZMWXQJCJUCEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=NC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352879 | |
Record name | 1,6-Naphthyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197507-59-8 | |
Record name | 1,6-Naphthyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,6-Naphthyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the research on 1,6-Naphthyridine-2-carboxylic acid derivatives in relation to CDK8?
A: The research paper you provided investigates a specific this compound derivative, 8-(1-Methyl-2,2-dioxo-2,3-dihydro-1H-2λ6-benzo[c]isothiazol-5-yl)-[1,6]naphthyridine-2-carboxylic acid methylamide, in complex with CDK8-CYCC. [] This suggests that this compound class might possess inhibitory activity against CDK8. CDK8 is a cyclin-dependent kinase involved in various cellular processes, including transcriptional regulation and cell cycle control. Dysregulation of CDK8 has been linked to several diseases, including cancer. Therefore, developing potent and selective CDK8 inhibitors holds therapeutic potential. This research provides valuable structural insights into how this compound derivatives interact with CDK8, paving the way for further development of novel therapeutic agents.
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